![molecular formula C12H21ClFN B13846644 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride is a chemical compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure features a tricyclo[3.3.1.13,7]decane core with a fluoroethyl group and an amine hydrochloride moiety, making it a versatile molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the fluoroethyl group, and conversion to the amine hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, adhering to green chemistry principles.
化学反应分析
Types of Reactions: 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学研究应用
3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group and tricyclic structure enable it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Memantine Hydrochloride: A related compound with a similar tricyclic structure, used in the treatment of neurological disorders.
Amantadine Hydrochloride: Another tricyclic amine with antiviral and antiparkinsonian properties.
Uniqueness: 3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H21ClFN |
|---|---|
分子量 |
233.75 g/mol |
IUPAC 名称 |
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H/t9-,10+,11?,12?; |
InChI 键 |
KPURUIUXBWTRPB-QZIWBCHOSA-N |
手性 SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CCF.Cl |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
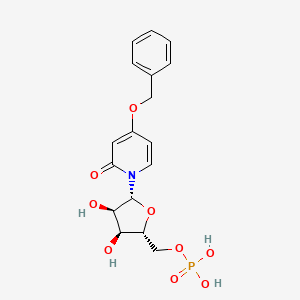
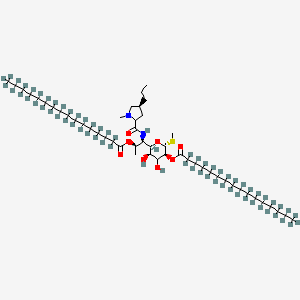
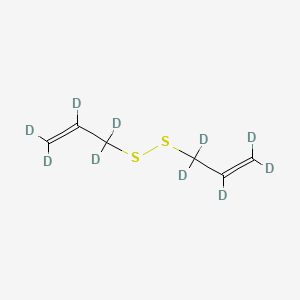
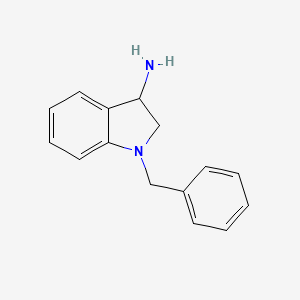
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
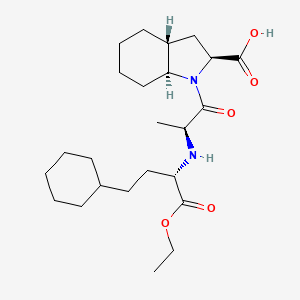
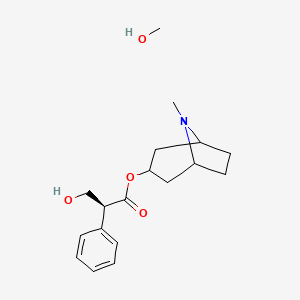
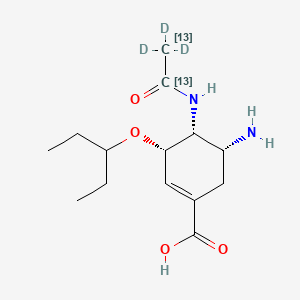
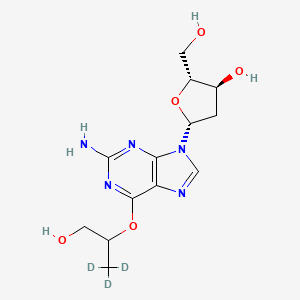

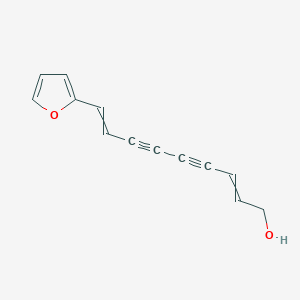
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
